N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide
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Overview
Description
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of indeno-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno-thiazole core, which is a fused ring system containing both indene and thiazole moieties, along with a methoxy group and a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the condensation of 6-methoxyindene-1,2-dione with thiosemicarbazide to form the indeno-thiazole core. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of N-(6-hydroxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide.
Reduction: Formation of N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity. The indeno-thiazole core plays a crucial role in the binding affinity and specificity of the compound. Molecular docking studies have shown that this compound can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d][1,3]thiazole Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring
Uniqueness
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups and its potent biological activities. The presence of the methoxy group and the benzamide moiety enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-(6-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-3-5-12(6-4-11)18(22)21-19-20-17-15-8-7-14(23-2)9-13(15)10-16(17)24-19/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKLHWFHOZEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=C3C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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